2-Aminononadecane
Overview
Description
2-Aminononadecane is an organic compound with the molecular formula C₁₉H₄₁N It is a long-chain primary amine, characterized by a nonadecane backbone with an amino group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminononadecane can be synthesized through several methods. One common approach involves the reductive amination of nonadecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the alkylation of ammonia with a long-chain alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles derived from fatty acids. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or palladium .
Chemical Reactions Analysis
Types of Reactions: 2-Aminononadecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.
Major Products Formed:
Oxidation: Nonadecanenitrile or nonadecanamide.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Aminononadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: It is used in the production of lubricants, corrosion inhibitors, and emulsifiers
Mechanism of Action
The mechanism by which 2-Aminononadecane exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing cell membrane dynamics and signaling pathways. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-Aminononadecane: Similar structure but with the amino group attached to the first carbon.
2-Aminooctadecane: A shorter chain analog with similar properties.
2-Aminoeicosane: A longer chain analog with potentially different physical properties.
Uniqueness: 2-Aminononadecane is unique due to its specific chain length and the position of the amino group, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain amines with specific reactivity and interaction profiles .
Properties
IUPAC Name |
nonadecan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBHHWJNLQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953570 | |
Record name | Nonadecan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31604-55-4 | |
Record name | 2-Aminononadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Aminononadecane and where has it been identified?
A1: this compound is an organic compound identified through GC-MS analysis in fermented beverages. Specifically, it was detected in both buttermilk and soymilk fermented with the lactic acid bacteria Pediococcus acidilactici BD16 (alaD+). [] Additionally, it was found as a constituent in lemon (Citrus limon) essential oil. [] The role and significance of this compound in these contexts remain largely unexplored.
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